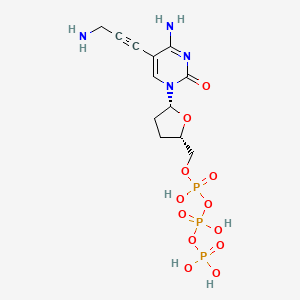

5-Propargylamino-ddCTP

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H19N4O12P3 |

|---|---|

Molekulargewicht |

504.22 g/mol |

IUPAC-Name |

[[(2S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H19N4O12P3/c13-5-1-2-8-6-16(12(17)15-11(8)14)10-4-3-9(26-10)7-25-30(21,22)28-31(23,24)27-29(18,19)20/h6,9-10H,3-5,7,13H2,(H,21,22)(H,23,24)(H2,14,15,17)(H2,18,19,20)/t9-,10+/m0/s1 |

InChI-Schlüssel |

UZTVDBNPCNJIGN-VHSXEESVSA-N |

Isomerische SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)C#CCN |

Kanonische SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)C#CCN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Propargylamino-ddCTP: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 5-Propargylamino-2',3'-dideoxycytidine-5'-triphosphate (5-Propargylamino-ddCTP), a critical nucleotide analog for researchers, scientists, and professionals in drug development. This document details its structure, physicochemical properties, and its applications in molecular biology, particularly in DNA sequencing and labeling.

Molecular Structure and Properties

This compound is a synthetic analog of the natural deoxycytidine triphosphate (dCTP). Its structure is characterized by the presence of a propargylamino group attached to the 5th position of the cytosine base and the absence of hydroxyl groups at both the 2' and 3' positions of the deoxyribose sugar. This 2',3'-dideoxy modification is crucial as it acts as a chain terminator in DNA synthesis, a property exploited in Sanger sequencing. The propargylamino linker provides a reactive alkyne group, enabling the covalent attachment of various reporter molecules, such as fluorescent dyes, without significantly compromising its incorporation by DNA polymerases.

Physicochemical Properties

The physicochemical properties of the core this compound molecule are summarized in the table below. It is important to note that this molecule is often supplied as a salt (e.g., trisodium (B8492382) salt) in solution to improve stability.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉N₄O₁₂P₃ (free acid) | [2] |

| Molecular Weight | 504.22 g/mol (free acid) | [2] |

| Exact Mass | 504.02 g/mol (free acid) | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Spectroscopic Properties | λmax: 294 nm, ε: 9.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [2] |

| Storage Conditions | Store at -20 °C. Short-term exposure to ambient temperature is possible. | [2] |

| Shelf Life | 12 months from date of delivery under proper storage conditions. | [2] |

Properties of Fluorescently Labeled this compound Derivatives

The true utility of this compound lies in its ability to be conjugated with a wide array of fluorescent dyes. These dye-labeled terminators are instrumental in modern automated DNA sequencing and other fluorescence-based detection methods. The properties of several common dye conjugates are presented below.

| Derivative | Molecular Formula (free acid) | Molecular Weight ( g/mol , free acid) | λexc (nm) | λem (nm) | ε (L mmol⁻¹ cm⁻¹) | Color of Solution | Reference |

| This compound-Cy3 | C₄₃H₅₅N₆O₁₉P₃S₂ | 1116.98 | 550 | 570 | 150.0 | Pink | [3] |

| This compound-Cy5 | C₄₅H₅₇N₆O₁₉P₃S₂ | 1143.01 | 649 | 670 | 250.0 | Blue | [4] |

| This compound-ATTO-488 | C₃₇H₄₀N₇O₂₁P₃S₂ | 1075.80 | 500 | 520 | 90.0 | Yellow | [5] |

| This compound-ATTO-680 | C₃₉H₄₈N₇O₁₇P₃S | 1011.83 | 681 | 698 | 125.0 | Blue | [6] |

| This compound-6-FAM | C₃₃H₂₉N₄O₁₈P₃ | 862.53 | 492 | 517 | 83.0 | Yellow | [7] |

| This compound-BHQ-10 | C₃₅H₄₀N₉O₁₉P₃S₂ | 1047.79 | 516 (λmax) | N/A | 28.7 | Dark Red | [8] |

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the modification of the cytidine (B196190) nucleoside, followed by triphosphorylation. While specific, detailed protocols are often proprietary, the general synthetic strategy can be outlined as follows:

Experimental Protocol Outline:

-

Sonogashira Coupling: 5-iodo-2',3'-dideoxycytidine is coupled with an N-protected propargylamine (B41283) (e.g., N-propargyltrifluoroacetamide) in the presence of a palladium catalyst to form the carbon-carbon bond at the 5-position of the cytosine ring.

-

Deprotection: The protecting group on the propargylamino linker is removed to yield 5-propargylamino-2',3'-dideoxycytidine.

-

Triphosphorylation: The 5'-hydroxyl group of the modified nucleoside is triphosphorylated. This can be achieved through chemical methods, such as the Yoshikawa procedure using phosphorus oxychloride (POCl₃), or through enzymatic methods involving a series of kinases.

-

Purification: The final product is purified using chromatographic techniques, such as ion-exchange and reverse-phase high-performance liquid chromatography (HPLC).

Protocol for Dye Labeling

The terminal alkyne of the propargylamino group can be readily coupled to an azide-modified fluorescent dye via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.

General Experimental Protocol:

-

Reaction Setup: this compound and the azide-modified dye are dissolved in an appropriate buffer (e.g., phosphate (B84403) buffer).

-

Catalyst Preparation: A fresh solution of the copper(I) catalyst is prepared. This is often done in situ by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). A copper-stabilizing ligand (e.g., THPTA) is typically included to improve reaction efficiency and prevent catalyst degradation.

-

Reaction: The catalyst solution is added to the mixture of the nucleotide and the dye. The reaction is allowed to proceed at room temperature, typically for 1-4 hours.

-

Purification: The resulting dye-labeled terminator is purified by HPLC.

Protocol for Sanger DNA Sequencing using Dye-Labeled Terminators

Dye-labeled this compound is a key component of modern Sanger sequencing kits. The following is a generalized protocol for cycle sequencing.

Materials:

-

DNA template

-

Sequencing primer

-

DNA polymerase (e.g., a modified Taq polymerase)

-

dNTP mix (dATP, dGTP, dCTP, dTTP)

-

A set of four dye-labeled dideoxynucleoside triphosphates (e.g., including a this compound conjugate)

-

Sequencing buffer

-

Thermal cycler

-

Capillary electrophoresis DNA sequencer

Experimental Protocol:

-

Reaction Mix Preparation: For each sequencing reaction, a master mix is prepared containing the sequencing buffer, dNTPs, one of the four dye-labeled ddNTPs, and the DNA polymerase.

-

Template and Primer Addition: The DNA template and sequencing primer are added to four separate reaction tubes, each containing one of the four ddNTP master mixes.

-

Cycle Sequencing: The reactions are placed in a thermal cycler and subjected to repeated cycles of denaturation, annealing, and extension, typically for 25-35 cycles.

-

Denaturation: ~96 °C for 10-30 seconds

-

Annealing: ~50-60 °C for 5-15 seconds

-

Extension: ~60 °C for 1-4 minutes

-

-

Purification of Extension Products: The sequencing reactions are purified to remove unincorporated dye-labeled ddNTPs, dNTPs, and salts. This can be achieved by ethanol (B145695) precipitation, spin-column purification, or enzymatic cleanup.

-

Capillary Electrophoresis: The purified extension products are resuspended in a formamide-based loading buffer, denatured, and loaded onto a capillary electrophoresis DNA sequencer. The fragments are separated by size, and the fluorescent dye on the terminating nucleotide is excited by a laser. The emitted fluorescence is captured by a detector, and the sequence is computationally determined.

Applications

The primary application of this compound and its derivatives is in nucleic acid analysis.

-

DNA Sequencing: As detailed above, dye-labeled this compound is a cornerstone of the Sanger sequencing method, enabling the high-throughput determination of DNA sequences.[1]

-

Nucleic Acid Labeling: The propargyl group allows for the incorporation of this nucleotide into DNA, which can then be labeled with a variety of molecules (e.g., biotin, quenchers, other reporter molecules) for use in applications such as:

-

Fluorescence in situ hybridization (FISH)

-

Microarray analysis

-

Single-nucleotide polymorphism (SNP) genotyping.

-

Conclusion

This compound is a versatile and indispensable tool in modern molecular biology. Its unique structure, combining a chain-terminating dideoxy sugar with a modifiable propargylamino linker, has been fundamental to the advancement of automated DNA sequencing and a wide range of fluorescence-based nucleic acid detection techniques. This guide provides the core knowledge required for researchers and scientists to effectively understand and utilize this important nucleotide analog in their work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rapid Synthesis of Nucleoside Triphosphates and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triphosphates: Structure, Function & Synthesis explained [baseclick.eu]

- 4. 5-Propargylamino-dCTP - Solid, Modified dCTPs - Jena Bioscience [jenabioscience.com]

- 5. 5-Propargylamino-dCTP-XX-Cy3, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]

- 6. Nucleoside triphosphate - Wikipedia [en.wikipedia.org]

- 7. This compound-Cy5, this compound - Jena Bioscience [jenabioscience.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chain Termination in Sanger Sequencing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles and methodologies underpinning Sanger sequencing, with a specific focus on the chain termination mechanism. Developed by Frederick Sanger and his colleagues in 1977, this method remains the gold standard for its accuracy in DNA sequencing and is widely used for validating results from next-generation sequencing platforms.

The Core Principle: Dideoxy Chain Termination

Sanger sequencing, at its heart, is a method of controlled, interrupted DNA synthesis. The process leverages the enzymatic action of DNA polymerase to create a complementary copy of a single-stranded DNA template. The key to this method lies in the inclusion of chemically modified nucleotides called dideoxynucleoside triphosphates (ddNTPs) alongside the standard deoxynucleoside triphosphates (dNTPs).

The fundamental difference between a dNTP and a ddNTP is the absence of a hydroxyl (-OH) group at the 3' position of the pentose (B10789219) sugar in the ddNTP.[1] In a standard DNA synthesis reaction, the 3' -OH group of the last incorporated nucleotide acts as a nucleophile to attack the alpha-phosphate of the incoming dNTP, forming a phosphodiester bond and extending the DNA chain.[2] However, when a DNA polymerase incorporates a ddNTP, the lack of this 3' -OH group makes the formation of a phosphodiester bond with the next nucleotide impossible, thus terminating the elongation of the DNA strand at that specific base.[2][3]

In a typical Sanger sequencing reaction, the template DNA is mixed with a primer, DNA polymerase, a mixture of all four dNTPs (dATP, dGTP, dCTP, and dTTP), and a small concentration of each of the four ddNTPs (ddATP, ddGTP, ddCTP, and ddTTP). Each of the four ddNTPs is labeled with a different fluorescent dye.[3] As the DNA polymerase extends the primer, it will occasionally incorporate a fluorescently labeled ddNTP. The random incorporation of these ddNTPs results in a collection of DNA fragments of varying lengths, each terminated by a specific, color-coded ddNTP.

Quantitative Data Summary

The success of Sanger sequencing relies on a precise balance of its components and optimal reaction conditions. The following tables summarize key quantitative data for successful sequencing reactions.

| Parameter | Value | Reference |

| Accuracy | 99.99% | N/A |

| Typical Read Length | 500 - 1000 bp | [4] |

| Component | Concentration/Amount | Reference |

| Plasmid DNA Template | 100 - 400 ng | [4][5] |

| PCR Product Template (<500 bp) | 10 - 50 ng | [6] |

| PCR Product Template (500-1000 bp) | 25 - 100 ng | [6] |

| PCR Product Template (>1000 bp) | 50 - 200 ng | [5] |

| Primer | 3.2 - 10 pmol (µM) | [6][7] |

| dNTP:ddNTP Ratio | Approximately 100:1 | N/A |

Experimental Protocols

A standard Sanger sequencing experiment can be broken down into three main stages: cycle sequencing, post-reaction cleanup, and capillary electrophoresis.

Cycle Sequencing

This stage involves a modified polymerase chain reaction (PCR) where the chain termination events occur.

Reaction Mix (e.g., using BigDye™ Terminator v3.1 Cycle Sequencing Kit):

| Component | Volume (for a 20 µL reaction) |

| BigDye™ Terminator Ready Reaction Mix | 2 - 8 µL |

| 5x Sequencing Buffer | 2 µL |

| Primer (3.2 µM) | 1 µL |

| Template DNA | See table above |

| Nuclease-free water | to 20 µL |

Thermal Cycling Parameters:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 96°C | 1 minute | 1 |

| Denaturation | 96°C | 10 seconds | 25-30 |

| Annealing | 50°C | 5 seconds | 25-30 |

| Extension | 60°C | 4 minutes | 25-30 |

| Final Hold | 4°C | Indefinite | 1 |

Note: The annealing temperature may need to be optimized based on the melting temperature (Tm) of the specific primer being used.

Post-Reaction Cleanup

After cycle sequencing, it is crucial to remove unincorporated dye-labeled ddNTPs, dNTPs, and salts, as these can interfere with the subsequent capillary electrophoresis step.[8] Common cleanup methods include:

-

Ethanol (B145695)/EDTA Precipitation: A cost-effective method that uses ethanol and a salt to precipitate the DNA fragments.

-

Add 2.5 µL of 125 mM EDTA to the sequencing reaction.

-

Add 25 µL of 100% ethanol and mix.

-

Incubate at room temperature for 15 minutes to precipitate the DNA.

-

Centrifuge at high speed to pellet the DNA.

-

Wash the pellet with 70% ethanol.

-

Air dry the pellet and resuspend in a suitable buffer.

-

-

Spin Column Purification: Utilizes a silica (B1680970) membrane to bind the DNA fragments while contaminants are washed away. This method generally yields higher purity DNA.

-

Bead-Based Purification (e.g., Agencourt AMPure XP): Employs magnetic beads that reversibly bind to the DNA fragments, allowing for efficient removal of contaminants.

Capillary Electrophoresis

The purified, fluorescently labeled DNA fragments are separated by size through capillary electrophoresis.

-

The sample is electrokinetically injected into a thin, polymer-filled capillary.

-

A high voltage is applied, causing the negatively charged DNA fragments to migrate towards the positive electrode.

-

The polymer matrix acts as a sieve, separating the fragments based on their size. Shorter fragments move faster through the capillary than longer fragments.

-

Near the end of the capillary, a laser excites the fluorescent dye attached to the terminal ddNTP of each fragment.

-

A detector records the color of the emitted fluorescence as each fragment passes by.

-

The data is then processed by sequencing analysis software to generate a chromatogram, which displays the sequence of the DNA template.[9]

Mandatory Visualizations

References

- 1. byjus.com [byjus.com]

- 2. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 3. Dideoxynucleotides (ddNTPs) | AAT Bioquest [aatbio.com]

- 4. Sanger sequencing sample requirements | Cambridge Genomic Services [cgs.path.cam.ac.uk]

- 5. ualberta.ca [ualberta.ca]

- 6. biotech.cornell.edu [biotech.cornell.edu]

- 7. sourcebioscience.com [sourcebioscience.com]

- 8. ucdenver.edu [ucdenver.edu]

- 9. blog.addgene.org [blog.addgene.org]

5-Propargylamino-ddCTP: A Technical Guide to its Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propargylamino-2',3'-dideoxycytidine-5'-triphosphate (5-Propargylamino-ddCTP) is a modified nucleoside triphosphate that has become an invaluable tool in molecular biology. As a dideoxynucleotide, it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, leading to chain termination during DNA synthesis.[1][2] This property, combined with the propargyl group at the C5 position of the cytosine base, makes it highly versatile for a range of applications, most notably in DNA sequencing and nucleic acid labeling.[3] The propargyl group serves as a handle for "click chemistry," a powerful and bio-orthogonal conjugation method. This guide provides an in-depth overview of the applications, experimental protocols, and technical data related to this compound.

Core Applications

The unique structure of this compound lends itself to two primary applications in molecular biology:

-

Sanger Sequencing: As a chain-terminating nucleotide, this compound is a crucial component in the Sanger sequencing method.[1][4] When incorporated by a DNA polymerase, it halts the extension of the DNA strand.[2] By labeling the ddNTP with a fluorescent dye, the terminal base of the resulting DNA fragment can be identified. The propargyl group allows for the attachment of a wide variety of fluorescent dyes, enabling its use in modern, automated sequencing platforms.[4]

-

Nucleic Acid Labeling via Click Chemistry: The terminal alkyne of the propargyl group is reactive with azide-containing molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the most common form of "click chemistry".[5][6] This allows for the covalent attachment of various reporter molecules, such as fluorophores, biotin, or other affinity tags, to DNA.[7] This method is highly specific and efficient, and can be performed under mild, aqueous conditions, making it suitable for biological samples.[5][6]

Quantitative Data

The following tables summarize the key quantitative data for unlabeled this compound and several of its fluorescently labeled derivatives. This data is essential for experimental design, including calculating reaction concentrations and selecting appropriate excitation and emission wavelengths for fluorescence detection.

Table 1: Properties of Unlabeled this compound

| Property | Value | Reference |

| Molecular Formula (free acid) | C12H19N4O12P3 | [8] |

| Molecular Weight (free acid) | 504.22 g/mol | [8] |

| Exact Mass (free acid) | 504.02 g/mol | [8] |

| Purity | ≥ 95 % (HPLC) | [8] |

| Form | Solid | [8] |

| Color | White to off-white | [8] |

| λmax | 294 nm | [8] |

| ε at λmax | 9.3 L mmol-1 cm-1 (Tris-HCl pH 7.5) | [8] |

| Storage Conditions | -20 °C | [8] |

Table 2: Properties of Fluorescently Labeled this compound Derivatives

| Derivative | Molecular Formula (free acid) | Molecular Weight ( g/mol ) | λexc (nm) | λem (nm) | ε (L mmol-1 cm-1) | Reference |

| ATTO-488 | C37H40N7O21P3S2 | 1075.80 | 500 | 520 | 90.0 | [9] |

| 5-FAM | C33H29N4O18P3 | 862.53 | 492 | 517 | 83.0 | [10] |

| Cy3 | C43H55N6O19P3S2 | 1116.98 | 550 | 570 | 150.0 | |

| ATTO-590 | C49H55N6O16P3 | 1076.92 | 593 | 622 | 120.0 | [11] |

| Cy5 | C45H57N6O19P3S2 | 1143.01 | 649 | 670 | 250.0 | [] |

| ATTO-680 | C39H48N7O17P3S | 1011.83 | 681 | 698 | 125.0 | [13] |

Experimental Protocols & Workflows

This section provides detailed methodologies for the key applications of this compound.

Sanger Sequencing

The Sanger sequencing method relies on the termination of DNA synthesis by ddNTPs.[14] In automated Sanger sequencing, each of the four ddNTPs is labeled with a different fluorescent dye, allowing for the determination of the DNA sequence in a single reaction.

Protocol for Automated Sanger Sequencing:

-

Reaction Setup: In a PCR tube, prepare the sequencing reaction mixture. A typical 20 µL reaction includes:

-

DNA template (e.g., 200-500 ng of plasmid DNA or 10-40 ng of PCR product)

-

Sequencing primer (5-10 pmol)

-

Sequencing buffer (as recommended by the polymerase manufacturer)

-

DNA polymerase (e.g., a thermostable polymerase optimized for sequencing)

-

dNTP mix

-

A mixture of the four fluorescently labeled ddNTPs, where one is a this compound conjugate. The ratio of dNTPs to ddNTPs is critical and should be optimized for the specific template and polymerase.

-

Nuclease-free water to a final volume of 20 µL.

-

-

Thermal Cycling: Perform cycle sequencing in a thermal cycler. A representative program is:

-

Initial denaturation at 96°C for 1 minute.

-

25-35 cycles of:

-

Denaturation at 96°C for 10 seconds.

-

Annealing at 50-55°C for 5 seconds.

-

Extension at 60°C for 4 minutes.

-

-

Hold at 4°C.

-

-

Post-Reaction Cleanup: Remove unincorporated ddNTPs and salts from the sequencing reaction. This can be achieved through ethanol (B145695)/EDTA precipitation or by using commercially available spin columns.

-

Capillary Electrophoresis: Resuspend the purified DNA fragments in a formamide-based loading buffer and denature at 95°C for 5 minutes. Load the sample onto an automated DNA sequencer. The fragments are separated by size through capillary electrophoresis.

-

Data Analysis: As the fragments pass a detector, a laser excites the fluorescent dyes, and the emitted light is captured. The sequencing software generates a chromatogram, where each peak of a specific color corresponds to a nucleotide in the DNA sequence.[1]

Nucleic Acid Labeling by Click Chemistry

This technique allows for the covalent attachment of a reporter molecule (e.g., a fluorescent dye or biotin) to DNA that has been synthesized to incorporate this compound.

Protocol for Click Chemistry Labeling of DNA:

This protocol is a general guideline and may require optimization.[15][16]

-

Preparation of Alkyne-Modified DNA: Incorporate this compound into the DNA of interest. This can be done, for example, by using terminal deoxynucleotidyl transferase (TdT) to add the modified nucleotide to the 3' end of a DNA fragment.

-

Stock Solutions:

-

Alkyne-modified DNA in nuclease-free water.

-

Azide-labeled reporter molecule (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (B86663) (CuSO4) (e.g., 20 mM in water).

-

A copper-chelating ligand such as THPTA (e.g., 100 mM in water).

-

A reducing agent such as sodium ascorbate (B8700270) (e.g., 300 mM in water, freshly prepared).

-

-

Click Reaction:

-

In a microfuge tube, combine the alkyne-modified DNA, the azide-labeled reporter molecule (typically in a 4-50 fold molar excess), and the THPTA solution.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Vortex briefly to mix.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent reporter.

-

-

Purification: Purify the labeled DNA from the reaction components. For oligonucleotides, this can be done by ethanol precipitation. For larger DNA fragments, spin columns designed for DNA purification are effective.

-

Downstream Applications: The purified, labeled DNA is now ready for use in various applications, such as fluorescence in situ hybridization (FISH), microarray analysis, or affinity pull-down assays.

Applications in Drug Development

The unique properties of this compound and its derivatives make them valuable tools in several areas of drug development.

-

Diagnostics and Biomarker Discovery: Sanger sequencing, which utilizes fluorescently labeled ddNTPs, remains the gold standard for validating genetic mutations.[14] This is critical for the diagnosis of genetic diseases and for identifying cancer-associated mutations that can inform personalized medicine approaches.[] For instance, identifying specific mutations in a patient's tumor can guide the selection of targeted therapies. Microarray-based genotyping, which can employ fluorescently labeled nucleotides, is another high-throughput method for screening single nucleotide polymorphisms (SNPs) associated with disease or drug response.[17][18]

-

Antiviral Research: As a nucleoside analog, this compound belongs to a class of compounds that are extensively studied for their antiviral properties.[19] Many antiviral drugs, such as those used to treat HIV and Hepatitis B, are nucleoside or nucleotide analogs that act as chain terminators for viral polymerases.[20] While this compound itself is primarily a research tool, its study can contribute to the understanding of how modifications to the nucleoside scaffold affect polymerase recognition and incorporation, which is crucial for the design of new antiviral agents.[8][19] The development of broad-spectrum antivirals is of particular interest, and nucleoside analogues are a key class of molecules in this endeavor.[20][21]

Conclusion

This compound is a versatile and powerful molecule in the molecular biologist's toolkit. Its dual functionality as a chain terminator for DNA sequencing and as a platform for click chemistry-based labeling has solidified its importance in both basic research and in the applied fields of diagnostics and drug development. The ability to attach a wide array of reporter molecules to this modified nucleotide provides researchers with a high degree of flexibility in experimental design, enabling a deeper understanding of complex biological systems. As sequencing and labeling technologies continue to evolve, the applications of this compound and similar modified nucleotides are likely to expand further.

References

- 1. What is the workflow of the Sanger Sequencing method? | AAT Bioquest [aatbio.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. llri.in [llri.in]

- 4. Sequencing Using Fluorescent-Labeled Nucleotides | Springer Nature Experiments [experiments.springernature.com]

- 5. interchim.fr [interchim.fr]

- 6. lumiprobe.com [lumiprobe.com]

- 7. biosynth.com [biosynth.com]

- 8. Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. microbenotes.com [microbenotes.com]

- 15. broadpharm.com [broadpharm.com]

- 16. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

- 17. Microarray-based method for genotyping of functional single nucleotide polymorphisms using dual-color fluorescence hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

The Discovery and Synthesis of 5-Propargylamino-ddCTP: A Technical Guide for Drug Development Professionals

An In-depth Overview of a C5-Modified 2',3'-Dideoxycytidine Analogue with Potential as a Reverse Transcriptase Inhibitor

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological activity of 5-Propargylamino-2',3'-dideoxycytidine-5'-triphosphate (5-Propargylamino-ddCTP). This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel nucleoside analogues as antiviral agents.

Introduction

The modification of nucleoside analogues at the C5 position of the pyrimidine (B1678525) ring has been a fruitful area of research in the development of antiviral therapeutics. These modifications can enhance the binding affinity of the nucleoside triphosphate to viral polymerases, such as reverse transcriptase (RT), while potentially reducing cytotoxicity. This compound is a C5-modified 2',3'-dideoxycytidine triphosphate that, like other dideoxynucleoside triphosphates (ddNTPs), is designed to act as a chain terminator during viral DNA synthesis. The propargylamino linker at the C5 position offers a site for further conjugation, for example, with fluorescent dyes for diagnostic and research applications, but also influences its interaction with the target enzyme.

Discovery and Rationale

The development of C5-substituted 2',3'-dideoxypyrimidine nucleosides stems from the established success of dideoxynucleosides, such as zidovudine (B1683550) (AZT) and zalcitabine (B1682364) (ddC), in the treatment of retroviral infections, particularly HIV. The core principle behind these drugs is their ability, once intracellularly phosphorylated to the triphosphate form, to be incorporated by reverse transcriptase into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the dideoxyribose sugar moiety prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.

The rationale for modifying the C5 position of 2',3'-dideoxycytidine was to explore how substitutions at this position affect the molecule's antiviral activity, selectivity, and potential for resistance development. The introduction of an alkynyl group, such as a propargylamino group, was investigated to understand its impact on the interaction with the active site of reverse transcriptase.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves three key stages: iodination of the parent dideoxynucleoside, introduction of the propargylamino side chain via a Sonogashira cross-coupling reaction, and subsequent triphosphorylation.

Experimental Protocols

1. Synthesis of 5-Iodo-2',3'-dideoxycytidine

The initial step involves the regioselective iodination of 2',3'-dideoxycytidine at the C5 position.

-

Materials: 2',3'-dideoxycytidine, Iodine, Nitric Acid, Methanol (B129727).

-

Procedure:

-

Dissolve 2',3'-dideoxycytidine in methanol.

-

Add a solution of iodine in methanol to the reaction mixture.

-

Slowly add nitric acid to the stirring solution.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield 5-iodo-2',3'-dideoxycytidine.

-

2. Sonogashira Coupling for the Synthesis of 5-Propargylamino-2',3'-dideoxycytidine

The propargylamino group is introduced via a palladium-catalyzed Sonogashira cross-coupling reaction between the 5-iodo-2',3'-dideoxycytidine and propargylamine.

-

Materials: 5-iodo-2',3'-dideoxycytidine, Propargylamine, Tetrakis(triphenylphosphine)palladium(0), Copper(I) iodide, Triethylamine, Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 5-iodo-2',3'-dideoxycytidine in anhydrous DMF under an inert atmosphere (e.g., Argon).

-

Add triethylamine, propargylamine, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

-

The reaction is stirred at an elevated temperature (e.g., 50-60 °C) and monitored by TLC.

-

After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield 5-propargylamino-2',3'-dideoxycytidine.

-

3. Triphosphorylation of 5-Propargylamino-2',3'-dideoxycytidine

The final step is the conversion of the modified nucleoside to its active triphosphate form. The Yoshikawa method or the Ludwig-Eckstein method are commonly employed for this transformation.

-

Materials: 5-propargylamino-2',3'-dideoxycytidine, Proton sponge, Trimethyl phosphate, Phosphorus oxychloride, Tributylammonium (B8510715) pyrophosphate, Tributylamine.

-

Procedure (Yoshikawa method):

-

Suspend 5-propargylamino-2',3'-dideoxycytidine and a proton sponge in trimethyl phosphate.

-

Cool the mixture to 0 °C and slowly add phosphorus oxychloride.

-

Stir the reaction at 0 °C for several hours.

-

In a separate flask, dissolve tributylammonium pyrophosphate in DMF and add tributylamine.

-

Add the pyrophosphate solution to the reaction mixture and stir for an additional period.

-

Quench the reaction with a buffer solution (e.g., triethylammonium (B8662869) bicarbonate).

-

The crude this compound is then purified by anion-exchange chromatography.

-

Biological Activity and Mechanism of Action

As a 2',3'-dideoxynucleoside triphosphate analogue, this compound is designed to function as a competitive inhibitor of the natural substrate, dCTP, for the active site of reverse transcriptase. Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent incoming nucleotide, leading to chain termination.

Quantitative Data

| Compound | Target Virus/Enzyme | IC50 / Ki | Reference |

| (E)-5-(2-Bromovinyl)-2',3'-dideoxycytidine | HIV-1 Reverse Transcriptase | Not specified | [General knowledge on C5-modified nucleosides] |

| 5-Ethynyl-2',3'-dideoxycytidine | HIV-1 | Potent activity reported | [General knowledge on C5-modified nucleosides] |

| Zalcitabine (ddC) | HIV-1 Reverse Transcriptase | Ki ≈ 100-200 nM | [General knowledge on ddC] |

Note: The data presented here is for comparative purposes to indicate the potential activity of C5-modified dideoxycytidine analogues. Specific values for this compound require dedicated experimental evaluation.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Mechanism of Action: Chain Termination

The diagram below illustrates the mechanism of action of this compound as a chain terminator in reverse transcription.

Caption: Mechanism of reverse transcriptase inhibition.

Conclusion

This compound represents a rationally designed nucleoside analogue with the potential for antiviral activity through the established mechanism of chain termination. The synthetic route, while multi-step, utilizes well-characterized organic reactions. While specific biological data for this compound is limited in publicly accessible literature, the known structure-activity relationships of C5-modified 2',3'-dideoxycytidine analogues suggest that it warrants further investigation as a potential reverse transcriptase inhibitor. The propargylamino functional group also provides a versatile handle for the development of diagnostic probes and other research tools. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in the exploration of this and similar modified nucleosides.

A Technical Guide to the Principles of Fluorescent Nucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles, methodologies, and applications of fluorescent nucleotide labeling, a cornerstone technique in modern molecular biology, diagnostics, and therapeutic development.

Introduction: The Foundation of Fluorescence in Genomics

Fluorescent labeling is the process of covalently attaching a light-emitting molecule, or fluorophore, to a target biomolecule—in this case, a nucleotide.[1][] This technique has become indispensable because nucleic acids themselves possess negligible native fluorescence.[3] By introducing a fluorescent tag, researchers can visualize, track, and quantify DNA and RNA with exceptional sensitivity and specificity.[1][4] This enables a vast array of applications, from DNA sequencing and gene expression analysis to in situ hybridization for cellular imaging.[3][]

The fundamental principle relies on the properties of a fluorophore: it absorbs light energy at a specific wavelength (the excitation wavelength) and, after a brief interval, emits light at a longer, lower-energy wavelength (the emission wavelength).[6] The difference between the peak excitation and emission wavelengths is known as the Stokes shift, a critical factor for sensitive detection.[6]

Core Components of a Fluorescent Nucleotide

A fluorescently labeled nucleotide is a conjugate molecule meticulously designed to be recognized by enzymes and incorporated into a growing nucleic acid chain without significantly disrupting its structure.

-

Nucleotide: The core can be any of the standard deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP) or ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP).

-

Linker Arm: A flexible spacer arm is crucial. It connects the fluorophore to the nucleotide base. This linker minimizes steric hindrance, allowing DNA or RNA polymerases to efficiently incorporate the modified nucleotide into a growing nucleic acid strand.

-

Fluorophore: A wide variety of fluorescent dyes can be attached. The choice of fluorophore depends on the specific application, the available excitation light sources (e.g., lasers), and the detection filters of the imaging instrument.

Common Fluorophores for Nucleotide Labeling

The selection of a fluorophore is dictated by its spectral properties, brightness, and photostability. Dyes from several chemical families are routinely used, including fluoresceins, rhodamines, cyanines (Cy dyes), and the Alexa Fluor series.[1][]

Table 1: Spectral Properties of Common Fluorophores

| Fluorophore Family | Example Dye | Approx. Excitation Max (nm) | Approx. Emission Max (nm) | Common Applications |

| Fluorescein | FAM (Carboxyfluorescein) | 494 | 520 | DNA Sequencing, qPCR |

| Rhodamine | TAMRA, ROX | 555 - 575 | 580 - 605 | FRET, qPCR (Reference Dye) |

| Cyanine | Cy3 | 550 | 570 | Microarrays, FISH |

| Cyanine | Cy5 | 649 | 670 | Microarrays, FISH, Far-Red Imaging |

| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | Imaging, Flow Cytometry |

| Alexa Fluor | Alexa Fluor 555 | 555 | 565 | Imaging, Super-Resolution Microscopy |

| Alexa Fluor | Alexa Fluor 647 | 650 | 668 | Imaging, Flow Cytometry |

Data compiled from multiple sources.[7][8] Exact wavelengths can vary slightly depending on the conjugation partner and solvent environment.

Methodologies for Fluorescent Nucleotide Labeling

There are two primary strategies for generating fluorescently labeled nucleic acids: enzymatic incorporation of modified nucleotides and post-synthesis chemical conjugation.[1][]

Enzymatic Labeling

Enzymatic methods leverage polymerases to directly incorporate fluorescently labeled nucleotides into a DNA or RNA strand during synthesis.[][9][10] This is the most common approach for generating uniformly labeled probes.

Key Enzymatic Methods:

-

Polymerase Chain Reaction (PCR): During PCR amplification, a fluorescently labeled dNTP (e.g., dUTP-Cy3) is included in the reaction mix alongside the four standard dNTPs.[11][12] Taq polymerase incorporates the labeled nucleotide throughout the newly synthesized amplicons.[11]

-

Nick Translation: This classic technique uses DNase I to create single-stranded "nicks" in a double-stranded DNA template.[13][14] DNA Polymerase I then synthesizes DNA starting from the 3'-hydroxyl end of the nick, removing existing nucleotides with its 5'→3' exonuclease activity and simultaneously incorporating labeled dNTPs from the reaction mix.[13][15]

-

Reverse Transcription: To label RNA populations (e.g., mRNA for microarray analysis), reverse transcriptase is used to synthesize complementary DNA (cDNA). The reaction includes labeled dNTPs, resulting in a fluorescently labeled cDNA library.

// Nodes Start [label="Start: Prepare Reaction Mix", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Template DNA\nPrimers\nStandard dNTPs\nLabeled dNTP\nTaq Polymerase\nBuffer", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; PCR [label="Perform PCR Amplification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Denature [label="1. Denaturation\n(~95°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Anneal [label="2. Annealing\n(~55-65°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Extend [label="3. Extension\n(~72°C)\n(Labeled dNTPs incorporated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify Labeled Product\n(e.g., column purification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QC [label="Quality Control\n(Gel Electrophoresis, Spectrophotometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Labeled DNA Probe", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Mix [style=dashed]; Mix -> PCR; PCR -> Denature; Denature -> Anneal; Anneal -> Extend; Extend -> PCR [label="Repeat 25-35 cycles"]; PCR -> Purify; Purify -> QC; QC -> End; } Caption: Workflow of enzymatic labeling via PCR.

Chemical Labeling (Post-Synthesis)

Chemical labeling is a two-step process that involves first incorporating a nucleotide analog with a reactive functional group (like a primary amine or an alkyne) and then covalently attaching a reactive fluorescent dye to that group.[16] This approach is highly versatile and avoids issues where a bulky dye might inhibit the polymerase.[16]

Key Chemical Methods:

-

Amine-Reactive Labeling: This is a widely used method where an aminoallyl-modified nucleotide (e.g., 5-(3-aminoallyl)-dUTP) is first incorporated into the DNA enzymatically.[16][17] The resulting amine-modified DNA is then purified and reacted with an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester of a fluorophore.[17][18] The NHS ester reacts with the primary amine to form a stable amide bond.[18]

-

Click Chemistry: This method offers high specificity and efficiency.[19] An alkyne-modified nucleotide is incorporated into the nucleic acid. Subsequently, an azide-containing fluorophore is "clicked" onto the alkyne group in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[19][20] This reaction is bio-orthogonal, meaning it doesn't interfere with other functional groups in the biomolecule.[19]

// Nodes Step1 [label="Step 1: Enzymatic Incorporation", fillcolor="#F1F3F4", fontcolor="#202124"]; Incorp [label="Incorporate Amine-Modified\nNucleotide (e.g., aa-dUTP)\nvia PCR or Nick Translation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify1 [label="Purify Amine-Modified DNA", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Chemical Conjugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugate [label="React with Amine-Reactive\nDye (e.g., NHS-Ester Dye)\nin Bicarbonate/Borate Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify2 [label="Purify Final Labeled Probe\n(Remove unreacted dye)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Labeled DNA Probe", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Step1 -> Incorp; Incorp -> Purify1; Purify1 -> Step2; Step2 -> Conjugate; Conjugate -> Purify2; Purify2 -> End; } Caption: Workflow of two-step chemical labeling.

Experimental Protocols

Protocol 1: DNA Probe Labeling by PCR

This protocol is adapted for incorporating a fluorescently labeled dUTP into a DNA fragment.

Materials:

-

DNA Template (1-10 ng)

-

Forward and Reverse Primers (10 µM each)

-

dNTP mix (10 mM each of dATP, dCTP, dGTP; 5 mM dTTP)

-

Fluorescently Labeled dUTP (e.g., CF® Dye dUTP, 1 mM)

-

Taq DNA Polymerase (5 U/µL) and 10X Reaction Buffer

-

Nuclease-free water

-

PCR purification kit

Procedure:

-

Reaction Setup: On ice, assemble a 50 µL PCR reaction in a thin-walled PCR tube as follows:

-

10X Taq Reaction Buffer: 5 µL

-

dNTP mix: 1 µL

-

Labeled dUTP (1 mM): 2.5 µL

-

Forward Primer (10 µM): 2.5 µL

-

Reverse Primer (10 µM): 2.5 µL

-

DNA Template: X µL (1-10 ng)

-

Taq DNA Polymerase: 0.5 µL

-

Nuclease-free water: to 50 µL

-

-

PCR Amplification: Perform thermal cycling with the following parameters (adjust annealing temperature based on primer Tm):

-

Initial Denaturation: 95°C for 3 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute per kb of product length

-

-

Final Extension: 72°C for 5 minutes

-

Hold: 4°C

-

-

Purification: Remove unincorporated labeled nucleotides using a PCR clean-up kit according to the manufacturer's instructions.

-

Verification: Analyze 5 µL of the purified product on a 1% agarose (B213101) gel. Visualize the fluorescent band using an appropriate gel imager before or after staining with a DNA stain to confirm product size and successful labeling.[12]

Protocol 2: Labeling of Amine-Modified DNA with an NHS-Ester Dye

This protocol is for labeling DNA that has been previously modified to contain primary amine groups.

Materials:

-

Amine-modified DNA (1-5 µg in water or TE buffer)

-

Amine-reactive dye (e.g., Alexa Fluor™ 647 NHS Ester), dissolved in high-quality, anhydrous DMSO (10 mg/mL)

-

Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

-

Ethanol (B145695) (70% and 100%)

-

Sodium Acetate (3 M, pH 5.2)

-

Purification column or kit suitable for DNA purification.

Procedure:

-

DNA Preparation: Resuspend 1-5 µg of amine-modified DNA in 5 µL of nuclease-free water.[16]

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Amine-modified DNA solution: 5 µL

-

0.1 M Sodium Bicarbonate buffer (pH 8.5): 3 µL

-

Reactive dye in DMSO: 2 µL of a 10 mg/mL stock

-

-

Incubation: Mix well by pipetting. Incubate the reaction for 1-2 hours at room temperature, protected from light.[16]

-

Purification:

-

Bring the total reaction volume to 100 µL with TE buffer.

-

Purify the labeled DNA using a suitable DNA clean-up column to remove all unincorporated dye. Follow the manufacturer's protocol.

-

Alternatively, perform an ethanol precipitation: Add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol.[21] Incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the DNA, wash twice with 70% ethanol, air dry the pellet, and resuspend in a desired buffer.

-

-

Quantification: Measure the absorbance of the final product at 260 nm (for DNA concentration) and at the dye's excitation maximum (for labeling efficiency) using a spectrophotometer.

References

- 1. Fluorescent Labeling | Definition, Process & Various Kit Solutions [baseclick.eu]

- 3. Analytical ancestry: "firsts" in fluorescent labeling of nucleosides, nucleotides, and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent Dye Labeling - Bio-Synthesis, Inc. [biosyn.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. thermofisher.com [thermofisher.com]

- 8. eurofinsgenomics.com [eurofinsgenomics.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Enzymes for labeling nucleic acids | Internal markers or end labels | QIAGEN [qiagen.com]

- 12. biotium.com [biotium.com]

- 13. Nick translation - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. tandfonline.com [tandfonline.com]

- 17. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]

- 18. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. lumiprobe.com [lumiprobe.com]

- 20. researchgate.net [researchgate.net]

- 21. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

Methodological & Application

protocol for Sanger sequencing with 5-Propargylamino-ddCTP

An overview of the protocol for Sanger sequencing utilizing 5-Propargylamino-ddCTP, a modified nucleotide terminator, is detailed below. This method employs a two-step "click chemistry" approach, which separates the enzymatic incorporation of the nucleotide from the fluorescent labeling, offering enhanced flexibility and efficiency in DNA sequencing.

Application Notes

The use of this compound in Sanger sequencing represents an advancement over traditional methods that use bulky dye-labeled terminators. The smaller size of the propargyl group on the ddCTP molecule generally leads to better incorporation by DNA polymerase, resulting in more uniform signal intensities.

The protocol involves two main stages. First, a standard cycle sequencing reaction is performed where this compound is incorporated into the growing DNA strand, causing termination. In the second stage, a fluorescent azide (B81097) dye is attached to the alkyne group of the incorporated terminator via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction. This modular approach allows for the use of a wide variety of fluorescent dyes without the need to synthesize new dye-labeled nucleotides for each color.

This method is particularly advantageous for sequencing difficult templates, such as those with high GC content or repetitive regions, where traditional dye terminators may cause premature termination or uneven peak heights.

Experimental Workflow

The overall experimental process from template DNA to final sequence analysis is outlined in the diagram below. It highlights the key stages of the protocol, including the initial PCR amplification, the subsequent click reaction for labeling, and the final analysis via capillary electrophoresis.

Caption: Workflow for Sanger sequencing using a click chemistry approach.

Key Experimental Protocols

Protocol 1: Cycle Sequencing with this compound

This protocol is designed for a 20 µL reaction volume.

-

Prepare the Master Mix: For each reaction, prepare a master mix containing the following components. It is recommended to prepare a master mix for multiple reactions to ensure consistency.

| Component | Volume (µL) | Final Concentration |

| 5x Sequencing Buffer | 4.0 | 1x |

| Template DNA (200-500 ng) | Variable | 10-25 ng/µL |

| Primer (5 µM) | 1.6 | 0.4 µM |

| dNTP Mix (dATP, dGTP, dTTP) | 2.0 | Varies by kit |

| This compound | 1.0 | Varies by kit |

| DNA Polymerase | 1.0 | Varies by kit |

| Nuclease-free Water | Up to 20.0 | N/A |

-

Thermal Cycling: Perform the cycle sequencing reaction using the following parameters.

| Step | Temperature (°C) | Time | Number of Cycles |

| Initial Denaturation | 96 | 1 min | 1 |

| Denaturation | 96 | 10 sec | 25-30 |

| Annealing | 50 | 5 sec | 25-30 |

| Extension | 60 | 4 min | 25-30 |

| Final Hold | 4 | Indefinite | 1 |

-

Purification: Following the completion of the cycle sequencing, the unincorporated ddNTPs and primers must be removed. This can be achieved using ethanol (B145695)/EDTA precipitation or a suitable column-based purification kit.

Protocol 2: Click Reaction for Fluorescent Labeling

This protocol describes the process of attaching an azide-containing fluorescent dye to the alkyne-modified DNA fragments.

-

Prepare the Click Reaction Mix: To the purified, dried DNA pellet from the previous step, add the following components.

| Component | Volume (µL) | Final Concentration |

| Azide-Fluorophore (e.g., FAM-Azide) | 1.0 | 50-100 µM |

| Copper(II) Sulfate (CuSO4) | 1.0 | 1 mM |

| Reducing Agent (e.g., Sodium Ascorbate) | 1.0 | 5 mM |

| Copper Ligand (e.g., TBTA) | 1.0 | 1 mM |

| Nuclease-free Water | 6.0 | N/A |

| Total Volume | 10.0 |

-

Incubation: Vortex the mixture gently and incubate at room temperature for 30 minutes in the dark to prevent photobleaching of the fluorophore.

-

Final Purification: After the click reaction, the labeled DNA fragments must be purified again to remove the catalyst and excess dye. Use an appropriate method such as ethanol precipitation or a dye-terminator removal spin column.

-

Sample Preparation for Electrophoresis: Resuspend the purified, labeled DNA in 10 µL of Hi-Di Formamide. Denature the sample by heating at 95°C for 3 minutes, followed by immediate cooling on ice for 3 minutes before loading onto the capillary electrophoresis instrument.

Chemical Labeling Mechanism

The core of this technique is the copper-catalyzed click reaction that links the fluorescent dye to the DNA. The propargyl group on the ddCTP contains a terminal alkyne, which reacts with the azide group on the dye to form a stable triazole ring.

Caption: Click chemistry reaction for labeling alkyne-modified DNA.

Data and Performance

Quantitative comparisons often show that the click-labeling method can produce higher-quality sequencing data, especially for templates that are challenging for traditional Sanger sequencing.

| Parameter | Traditional Dye-Terminator | Click-Labeling with this compound |

| Signal Uniformity | Can be variable, with lower peaks for larger fragments. | Generally more uniform peak heights across the sequence. |

| Incorporation Efficiency | Bulky dyes can inhibit polymerase, leading to lower efficiency. | Smaller propargyl group leads to more efficient incorporation. |

| Flexibility | Dye is fixed to the ddNTP. | Any azide-modified dye can be used. |

| Read Length | Typically 600-800 bp. | Can achieve similar or slightly longer read lengths. |

| Cost | Can be high due to the cost of synthesizing dye-terminators. | Potentially lower cost due to the use of a single modified ddNTP and separate dyes. |

Application Notes and Protocols for 5-Propargylamino-ddCTP in Fluorescence In Situ Hybridization (FISH)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-Propargylamino-ddCTP in fluorescence in situ hybridization (FISH). The integration of this alkyne-modified dideoxynucleotide enables robust and highly sensitive detection of nucleic acid sequences through bioorthogonal click chemistry, offering significant advantages over traditional labeling methods.

Introduction

Fluorescence in situ hybridization (FISH) is a powerful technique for visualizing the location of specific DNA or RNA sequences within cells and tissues. The sensitivity and specificity of FISH are highly dependent on the method used to label the nucleic acid probes. Traditional methods often involve the direct incorporation of bulky fluorescently labeled nucleotides, which can sometimes compromise hybridization efficiency and signal intensity.

The use of this compound introduces a small, bioorthogonal alkyne handle into the DNA probe. This alkyne group does not interfere with the hybridization process. Following hybridization, the alkyne can be "clicked" to a fluorescently labeled azide (B81097) molecule in a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This post-hybridization labeling strategy leads to improved signal-to-noise ratios and opens the door for advanced signal amplification techniques.

A key application of this technology is Click-Amplifying FISH (clampFISH) , a method that can amplify the fluorescent signal by over 400-fold, enabling the detection of individual nucleic acid molecules with high specificity.

Key Advantages of Using this compound in FISH

-

High Specificity and Efficiency: The click chemistry reaction is highly specific and occurs under mild conditions, ensuring that the fluorescent label is only attached to the alkyne-modified probe.

-

Improved Signal-to-Noise Ratio: Post-hybridization labeling minimizes background fluorescence, leading to clearer signals.

-

Versatility in Fluorophore Choice: A wide variety of fluorescent azides are commercially available, allowing for flexibility in experimental design and multiplexing.

-

Enables Signal Amplification: The alkyne handle is the basis for powerful signal amplification techniques like clampFISH.

-

Cost-Effective Probe Synthesis: Enzymatic labeling of probes can be more economical than purchasing pre-labeled oligonucleotides.

Data Presentation

The following table summarizes key quantitative data related to FISH probe labeling methods for easy comparison.

| Parameter | Direct Enzymatic Labeling (e.g., with fluorescent dUTP) | This compound with Click Chemistry | Click-Amplifying FISH (clampFISH) |

| Labeling Strategy | Pre-hybridization enzymatic incorporation of fluorescent nucleotide | Post-hybridization click reaction with fluorescent azide | Iterative hybridization and click reaction for signal amplification |

| Typical Labeling Density | 0.5-1.5 dye molecules per 100 bases[1] | Dependent on the number of incorporated alkyne-modified nucleotides | Not applicable (signal amplification) |

| Signal Amplification | None | None | >400-fold[2][3][4] |

| Signal-to-Noise Ratio | Moderate | High | Very High |

| Photostability | Dependent on the chosen fluorophore | Dependent on the chosen fluorophore | Dependent on the chosen fluorophore |

| Multiplexing Capability | Good | Excellent | Excellent |

| Relative Cost | Moderate | Low to Moderate | Moderate to High (due to multiple probes) |

Experimental Protocols

Protocol 1: 3'-End Labeling of FISH Probes using this compound and Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the 3'-end labeling of oligonucleotide probes with an alkyne group, followed by a click reaction with a fluorescent azide.

Materials:

-

Oligonucleotide probes

-

This compound

-

Terminal deoxynucleotidyl transferase (TdT) and reaction buffer

-

Fluorescent azide (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Nuclease-free water

-

DNA purification kit

Procedure:

-

TdT Labeling Reaction Setup:

-

In a sterile microcentrifuge tube, combine the following:

-

Oligonucleotide probes (10-100 pmol)

-

TdT reaction buffer (1X)

-

This compound (2 mM)

-

TdT (20 units)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Mix gently and centrifuge briefly.

-

-

Incubation:

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Probe Purification:

-

Purify the alkyne-labeled probes using a DNA purification kit according to the manufacturer's instructions. Elute in nuclease-free water.

-

-

Click Reaction:

-

Prepare a fresh solution of sodium ascorbate (10 mM in water).

-

In a new tube, combine:

-

Alkyne-labeled probe (1 µL)

-

Fluorescent azide (1 µL of a 10 mM stock in DMSO)

-

CuSO₄:THPTA complex (pre-mixed 1:5 molar ratio, 1.7 mM final concentration)

-

Sodium ascorbate (final concentration 5 mM)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Final Purification:

-

Purify the fluorescently labeled probes using a DNA purification kit to remove excess dye and catalyst. The probes are now ready for use in FISH.

-

Protocol 2: Fluorescence In Situ Hybridization (FISH)

This is a general protocol for FISH using the labeled probes. Optimization of hybridization and washing conditions may be required depending on the cell/tissue type and target sequence.

Materials:

-

Labeled FISH probes

-

Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

-

Wash buffers (e.g., 2x SSC, 0.1% NP-40; 0.4x SSC, 0.3% NP-40)

-

DAPI counterstain

-

Antifade mounting medium

-

Slides with fixed cells/tissues

Procedure:

-

Sample Preparation:

-

Prepare and fix cells or tissue sections on slides according to standard protocols.

-

-

Denaturation:

-

Apply the hybridization buffer containing the labeled probe to the slide.

-

Cover with a coverslip and seal.

-

Denature the probe and target DNA by incubating the slide on a heat block at 75-85°C for 5-10 minutes.

-

-

Hybridization:

-

Transfer the slide to a humidified chamber and incubate at 37°C overnight.

-

-

Washing:

-

Carefully remove the coverslip.

-

Wash the slide in 2x SSC with 0.1% NP-40 at room temperature for 5 minutes.

-

Perform a stringent wash in 0.4x SSC with 0.3% NP-40 at 72°C for 2 minutes.

-

Wash again in 2x SSC with 0.1% NP-40 at room temperature for 1 minute.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslip with antifade mounting medium.

-

-

Imaging:

-

Visualize the fluorescent signals using a fluorescence microscope with appropriate filters.

-

Visualizations

Caption: Workflow for labeling FISH probes with this compound.

Caption: The clampFISH workflow for signal amplification.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Weak or no FISH signal | Inefficient TdT labeling | Optimize TdT reaction conditions (enzyme concentration, incubation time). Verify probe purity. |

| Incomplete click reaction | Use freshly prepared sodium ascorbate. Ensure appropriate concentrations of all click reagents. | |

| Poor probe hybridization | Optimize denaturation and hybridization temperatures and times. Check probe sequence for specificity. | |

| High background fluorescence | Non-specific probe binding | Increase stringency of post-hybridization washes (higher temperature, lower salt concentration). |

| Residual copper ions | Perform a final wash with a copper chelator like EDTA. | |

| Excess fluorescent azide | Ensure thorough purification of the probe after the click reaction. | |

| Autofluorescence of tissue | Endogenous fluorophores in the sample | Treat the sample with a background quenching agent (e.g., Sudan Black B). |

| Uneven or patchy signal | Incomplete denaturation or hybridization | Ensure uniform temperature across the slide during denaturation. Avoid air bubbles under the coverslip. |

| Poor sample quality | Use freshly prepared samples and appropriate fixation methods. |

References

- 1. Generation of Inexpensive, Highly Labeled Probes for Fluorescence In Situ Hybridization (FISH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Propargylamino-dCTP-Cy3, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]

- 3. Improved enzymatic labeling of fluorescent in situ hybridization probes applied to the visualization of retained introns in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Propargylamino-dCTP - Solution, Amine-modified Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]

Application Note: DNA Microarray Labeling with 5-Propargylamino-ddCTP

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA microarrays are a powerful tool for high-throughput analysis of gene expression, genotyping, and detecting single-nucleotide polymorphisms (SNPs). The accuracy and sensitivity of microarray experiments depend critically on the method used to label the DNA probes. This document details a robust, two-step labeling strategy employing 5-Propargylamino-ddCTP (5-pa-ddCTP), a modified dideoxycytidine triphosphate.

This method involves the enzymatic incorporation of an alkyne-functionalized nucleotide terminator, followed by the highly efficient and specific covalent attachment of a reporter molecule via "click chemistry." This approach offers significant flexibility, allowing researchers to choose from a wide variety of fluorescent dyes or other reporter molecules for their specific experimental needs. The use of Terminal deoxynucleotidyl Transferase (TdT) enables template-independent labeling of the 3'-terminus of DNA fragments, making it a versatile tool for various applications.

Principle of the Method

The labeling process is a sequential two-step procedure:

-

Enzymatic Incorporation of this compound: Terminal deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase that adds deoxynucleotides to the 3'-terminus of a DNA strand without requiring a template.[1] In this step, TdT is used to add a single this compound molecule to the 3'-end of the DNA probes. The propargyl group contains a terminal alkyne, which serves as a handle for the subsequent chemical reaction. Because a dideoxynucleotide (ddCTP) is used, the incorporation terminates the strand, ensuring a 1:1 labeling ratio per DNA molecule.

-

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click Chemistry": The alkyne-modified DNA is then covalently labeled using a click chemistry reaction.[2] This reaction forms a stable triazole linkage between the terminal alkyne of the incorporated 5-pa-ddCTP and an azide-modified reporter molecule (e.g., a fluorescent dye-azide).[3][4] The CuAAC reaction is highly specific, bio-orthogonal, and efficient, proceeding rapidly to completion under mild, aqueous conditions.[2] This allows for the attachment of virtually any azide-modified molecule to the DNA probe.

Data Presentation

The following tables summarize the key properties of this compound and its common fluorescent dye conjugates.

Table 1: Physicochemical and Spectroscopic Properties of this compound Conjugates

| Compound | Molecular Formula (free acid) | Molecular Weight ( g/mol ) | Purity (HPLC) | λexc (nm) | λem (nm) |

|---|---|---|---|---|---|

| 5-Propargylamino-dCTP | C₁₂H₁₉N₄O₁₃P₃ | 520.22 | ≥ 93 % | 294 | - |

| This compound-Cy3 | - | - | ≥ 95 % | 550 | 570 |

| This compound-6-ROX | C₄₅H₄₇N₆O₁₆P₃ | 1020.82 | ≥ 95 % | 575 | 600 |

Data compiled from product datasheets.[5][6][7]

Experimental Workflows and Mechanisms

The following diagrams illustrate the key processes involved in this labeling strategy.

Caption: Overall experimental workflow for microarray labeling.

Caption: TdT incorporates an alkyne-ddCTP at the 3' DNA terminus.

Caption: Click chemistry reaction for fluorescent labeling.

Experimental Protocols

Important: Always use nuclease-free water and reagents. Wear appropriate personal protective equipment (PPE). Protect dye-labeled compounds from light.[5][8]

Protocol 1: TdT-mediated Labeling with this compound

This protocol is for labeling 1 µg of fragmented DNA. Reactions can be scaled as needed.

Materials:

-

Fragmented DNA (e.g., cDNA, PCR amplicons)

-

This compound (e.g., 1 mM stock)

-

Terminal deoxynucleotidyl Transferase (TdT) and corresponding reaction buffer

-

Nuclease-free water

Procedure:

-

In a sterile microcentrifuge tube, combine the following reagents on ice:

Reagent Volume Final Concentration Fragmented DNA X µL 1 µg total TdT Reaction Buffer (5X) 10 µL 1X This compound (1 mM) 2 µL 40 µM Terminal Transferase (TdT) 2 µL (User-defined units) | Nuclease-free water | to 50 µL | - |

-

Mix gently by pipetting up and down.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Proceed immediately to purification or the click chemistry reaction.

Protocol 2: Fluorescent Labeling via Click Chemistry

This protocol is adapted from general click chemistry methods for oligonucleotides.[2]

Materials:

-

Alkyne-modified DNA from Protocol 1

-

Azide-modified fluorescent dye (e.g., Cy3-Azide, 10 mM stock in DMSO)

-

Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing Agent (e.g., Sodium Ascorbate, fresh 100 mM stock in water)

-

Copper Ligand (e.g., TBTA, 10 mM stock in DMSO)

-

Nuclease-free water and DMSO

Procedure:

-

To the 50 µL reaction from Protocol 1, add the following reagents in the specified order. Vortex briefly after each addition.

Reagent Volume Final Concentration Azide-modified dye (10 mM) 1.5 µL ~250 µM Copper Ligand (TBTA, 10 mM) 3 µL ~500 µM Copper (II) Sulfate (20 mM) 1.5 µL ~500 µM | Sodium Ascorbate (100 mM) | 3 µL | ~5 mM |

-

The total reaction volume will be approximately 59 µL.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

Protocol 3: Purification of Labeled DNA

It is crucial to remove unincorporated nucleotides, excess dye, and reaction catalysts before hybridization. Standard DNA purification columns are recommended.

Procedure:

-

Use a commercial DNA cleanup kit (e.g., Qiagen PCR Purification Kit, Zymo DNA Clean & Concentrator) according to the manufacturer's instructions.

-

Elute the purified, labeled DNA in a small volume (e.g., 20-30 µL) of elution buffer or nuclease-free water.

-

Quantify the DNA concentration and labeling efficiency using a spectrophotometer (e.g., NanoDrop).

Protocol 4: Microarray Hybridization

Procedure:

-

Prepare a hybridization cocktail containing the purified, labeled DNA probe, hybridization buffer, and blocking agents (e.g., Cot-1 DNA, yeast tRNA).

-

Denature the probe mixture by heating at 95°C for 5 minutes, then snap-cool on ice.

-

Apply the hybridization mixture to the microarray slide, cover with a coverslip, and place it in a hybridization chamber.

-

Incubate at the appropriate temperature (e.g., 42-65°C) for 16-24 hours.

-

After hybridization, wash the slides according to the microarray manufacturer's protocol to remove non-specifically bound probes.

-

Dry the slide by centrifugation or with a stream of nitrogen.

-

Scan the microarray immediately using a scanner with the appropriate laser and emission filter settings for the chosen fluorescent dye.

Conclusion

The combination of TdT-mediated incorporation of this compound and subsequent click chemistry provides a versatile, efficient, and robust method for labeling DNA probes for microarray analysis. This two-step process uncouples the enzymatic reaction from the dye incorporation, allowing for greater flexibility in experimental design and the use of a wide array of reporter molecules. The high specificity and mild reaction conditions make it an ideal choice for sensitive genomic applications.

References

- 1. Enhancing Terminal Deoxynucleotidyl Transferase Activity on Substrates with 3′ Terminal Structures for Enzymatic De Novo DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Application of click chemistry to the production of DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Propargylamino-dCTP-Cy3, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]

- 6. 5-Propargylamino-dCTP - Solution, Amine-modified Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]

- 7. This compound-6-ROX, this compound - Jena Bioscience [jenabioscience.com]

- 8. 5-Propargylamino-dCTP-ATTO-550, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]

Application Notes and Protocols for the Enzymatic Incorporation of 5-Propargylamino-ddCTP by DNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic incorporation of modified nucleotides is a cornerstone of modern molecular biology and biotechnology, enabling a wide array of applications in DNA sequencing, diagnostics, and therapeutics. 5-Propargylamino-ddCTP is a modified 2',3'-dideoxycytidine triphosphate that serves as a valuable tool for DNA labeling and termination. The propargylamino group at the C5 position of the cytosine base provides a reactive handle for "click" chemistry, allowing for the efficient and specific attachment of various functionalities, such as fluorophores, biotin, or other reporter molecules, after the nucleotide has been incorporated by a DNA polymerase. As a dideoxynucleotide, it also acts as a chain terminator, making it particularly useful in Sanger sequencing and related techniques.

These application notes provide a comprehensive overview of the enzymatic incorporation of this compound, including comparative kinetic data for its unmodified counterpart (ddCTP), detailed protocols for its enzymatic incorporation, and visual workflows to guide experimental design.

Data Presentation: Comparative Kinetics of ddCTP Incorporation

The key kinetic parameters presented are:

-

K_d (Dissociation Constant): Represents the affinity of the polymerase for the nucleotide. A lower K_d indicates tighter binding.

-

k_pol (Maximal Rate of Incorporation): Represents the rate of the chemical step of nucleotide incorporation.

-

Catalytic Efficiency (k_pol/K_d): A measure of how efficiently the polymerase utilizes the nucleotide as a substrate.

Table 1: Pre-Steady-State Kinetic Parameters for ddCTP Incorporation by Various DNA Polymerases

| DNA Polymerase | Substrate | K_d (µM) | k_pol (s⁻¹) | Catalytic Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) |

| HIV-1 Reverse Transcriptase | dCTP | 1.5 ± 0.3 | 33 ± 2 | 22 |

| ddCTP | 2.9 ± 0.5 | 0.025 ± 0.002 | 0.0086 | |

| Vent (exo-) DNA Polymerase | dCTP | N/A | 85 | N/A |

| ddCTP | N/A | 0.5 | N/A | |

| Taq DNA Polymerase | ddCTP | N/A | N/A | Qualitative data suggests ddGTP is incorporated ~10x more efficiently than ddCTP, ddATP, or ddTTP.[1] |

| Klenow Fragment | ddCTP | N/A | N/A | N/A |

Experimental Protocols

Protocol 1: Single-Nucleotide Incorporation Assay to Assess this compound Incorporation

This protocol is designed to qualitatively and quantitatively assess the ability of a DNA polymerase to incorporate a single this compound molecule.

Objective: To determine the efficiency and fidelity of single-nucleotide incorporation of this compound by a chosen DNA polymerase.

Materials:

-

DNA Polymerase of interest (e.g., Taq, Vent (exo-), Klenow Fragment)

-

This compound (1 mM stock solution)

-

Natural dNTPs (dATP, dGTP, dTTP, dCTP; 10 mM stock solutions)

-

Primer-template DNA duplex:

-

Template strand with a known sequence.

-

5'-radiolabeled ([γ-³²P]ATP) or fluorescently labeled primer.

-

-

10X DNA Polymerase Reaction Buffer (specific to the chosen polymerase)

-

Quenching Solution (e.g., 0.5 M EDTA)

-

Formamide Loading Dye

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Primer-Template Annealing:

-

Mix the template and labeled primer in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl).

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.

-

-

Reaction Setup:

-

On ice, prepare the reaction mixtures in separate tubes. A typical 20 µL reaction would include:

-

2 µL of 10X Reaction Buffer

-

2 µL of annealed primer-template (100 nM final concentration)

-

1 µL of DNA Polymerase (e.g., 0.5 units)

-

Varying concentrations of this compound (e.g., 0, 1, 10, 100, 500 µM).

-

As a positive control, a reaction with the corresponding natural dCTP.

-

As a negative control, a reaction with no dNTP.

-

Nuclease-free water to a final volume of 20 µL.

-

-

-

Initiation and Incubation:

-

Initiate the reactions by transferring the tubes to a pre-heated thermocycler or water bath set to the optimal temperature for the chosen DNA polymerase.

-

Incubate for a predetermined time (e.g., 10 minutes). The time should be optimized to ensure single incorporation events.

-

-

Quenching the Reaction:

-

Stop the reactions by adding an equal volume of Quenching Solution (e.g., 20 µL of 0.5 M EDTA).